N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-10-8-7-9-11(12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHESRHLUKRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a molecular formula of C15H24BNO4S and a molecular weight of approximately 325.24 g/mol. Its structure features a sulfonamide group linked to an ethane chain and a phenyl ring with a tetramethyl-1,3,2-dioxaborolane moiety. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions.
Antibacterial Properties
Compounds containing sulfonamide groups are traditionally associated with antibacterial properties. The sulfonamide moiety in this compound may contribute to its efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.
Boron Coordination Chemistry
The presence of the boron atom in the dioxaborolane structure enhances the compound's biological interactions due to boron's unique coordination chemistry. This feature may facilitate interactions with biological targets or improve the compound's pharmacokinetic properties.
Research Findings
Research on this compound is still emerging, but preliminary studies indicate its potential in medicinal chemistry. For instance:
- In Vitro Studies : Initial assays suggest that the compound exhibits moderate antibacterial activity against certain strains of bacteria. Further studies are required to quantify this activity and understand the mechanisms involved.
- Pharmacological Profiles : The compound's unique structure may allow it to interact with various biological pathways, potentially leading to novel therapeutic applications. However, comprehensive pharmacological profiling is necessary to elucidate its safety and efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | C13H20BNO4S | Similar boron-containing structure; different functional group positioning |
| 1-Piperazineethanesulfonamide | C19H32BN3O4S | Contains piperazine ring; distinct pharmacological properties |
| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide | C14H22BNO4S | Similar dioxaborolane moiety; different substituents on the phenyl ring |
This table illustrates how the specific arrangement of functional groups in this compound distinguishes it from other compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is C15H24BNO4S, with a molecular weight of approximately 325.24 g/mol. Its structure includes:
- A sulfonamide group , known for its ability to participate in nucleophilic substitution reactions.
- A dioxaborolane moiety , which allows for reactions typical of organoboron compounds, such as cross-coupling with organic halides or electrophiles.
Scientific Research Applications
This compound has potential applications across several fields:
1. Medicinal Chemistry
- Antibacterial Properties : Compounds containing sulfonamide groups are often associated with antibacterial activity. The unique structure of this compound may enhance its efficacy against bacterial infections.
- Pharmacological Studies : The presence of the boron moiety could improve biological interactions, suggesting potential for further pharmacological investigations.
2. Organic Synthesis
- Building Block for Complex Molecules : Its unique functional groups make it a valuable building block in organic synthesis for creating more complex chemical entities.
- Cross-Coupling Reactions : The boron component can facilitate cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic chemistry.
3. Material Science
- Polymer Chemistry : Investigations into incorporating this compound into polymer matrices may lead to materials with enhanced properties due to its unique chemical structure.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous boronate esters and sulfonamides, focusing on structural variations, synthesis, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Sulfonamide vs. Amide : Sulfonamide groups generally enhance thermal stability and acidity (pKa ~10) compared to amides, influencing solubility and reactivity in basic conditions .
Physicochemical Properties
Notes:
Preparation Methods
Molecular Architecture
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide (C₁₄H₂₂BNO₄S) features a phenyl ring substituted at the 2-position with a tetramethyl-1,3,2-dioxaborolane group and an ethanesulfonamide group. The tetramethyl dioxaborolane moiety introduces steric bulk and enhances stability, while the sulfonamide group contributes polarity and hydrogen-bonding capacity.
Key Spectroscopic Identifiers
Synthetic Pathways for this compound
Step 1: Synthesis of 2-Bromophenyl Ethanesulfonamide
The precursor 2-bromophenyl ethanesulfonamide is synthesized through sulfonylation of 2-bromoaniline. In a typical procedure, 2-bromoaniline (1.72 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Ethanesulfonyl chloride (1.19 mL, 12 mmol) is added dropwise at 0°C, followed by triethylamine (2.8 mL, 20 mmol). The reaction is stirred for 12 hours at room temperature, after which the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid (2.3 g, 85%).
Characterization Data :
Step 2: Miyaura Borylation of 2-Bromophenyl Ethanesulfonamide
The boronate ester is installed via palladium-catalyzed Miyaura borylation. A mixture of 2-bromophenyl ethanesulfonamide (1.0 g, 3.7 mmol), bis(pinacolato)diboron (1.4 g, 5.5 mmol), Pd(dppf)Cl₂ (0.15 g, 0.18 mmol), and potassium acetate (1.1 g, 11.1 mmol) in degassed 1,4-dioxane (25 mL) is heated to 80°C for 18 hours. The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford the title compound as a colorless solid (0.98 g, 78%).
Characterization Data :
-
¹H NMR (CDCl₃) : δ 7.72 (d, 1H), 7.58 (t, 1H), 7.44 (d, 1H), 7.32 (t, 1H), 3.08 (q, 2H, J=7.5 Hz), 1.42 (t, 3H, J=7.5 Hz), 1.31 (s, 12H, Bpin methyl).
Alternative Synthetic Strategies
Direct Sulfonylation of Preformed Boronate Esters
An alternative route involves functionalizing a pre-borylated aniline derivative. However, 2-aminophenylboronate esters are prone to protodeboronation under acidic conditions, complicating sulfonylation. To mitigate this, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 g, 4.3 mmol) is reacted with ethanesulfonyl chloride (0.52 mL, 5.2 mmol) in pyridine (10 mL) at 0°C. After 6 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified to yield the product (0.82 g, 62%).
Limitations : Lower yields due to boronate instability necessitate stringent anhydrous conditions.
Critical Analysis of Reaction Conditions
Catalyst Selection in Miyaura Borylation
Palladium catalysts such as Pd(dppf)Cl₂ outperform Pd(PPh₃)₄ in Miyaura reactions due to enhanced stability at elevated temperatures. Control experiments with Pd(OAc)₂ resulted in incomplete conversion (<50%), underscoring the ligand’s role in preventing Pd aggregation.
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., dioxane, DMF) facilitate boronate ester formation by stabilizing intermediates. Reactions in THF proceeded sluggishly (<40% yield), while DMF improved yields but required lower temperatures (60°C) to avoid side reactions.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A pilot-scale synthesis (1 kg batch) employed continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters:
Q & A
Q. Optimization strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Borylation | Pd(OAc), XPhos, pinacolborane, THF, 80°C | ~60% | |
| Sulfonylation | Ethanesulfonyl chloride, EtN, DCM, 0°C→RT | 70–85% |
Basic: What spectroscopic and structural characterization methods are recommended for this compound?
Answer:
- NMR : H and C NMR confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide (δ ~3.2 ppm for CHSO) . B NMR (δ ~30 ppm) verifies boronate integrity .
- Mass Spectrometry : ESI-MS or HRMS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen bonding of the sulfonamide group .
Q. Best practices :
- Dry samples thoroughly to avoid water interference in B NMR .
- Use deuterated DMSO or CDCl for solubility in NMR .
Advanced: How can researchers address low yields in cross-coupling reactions involving this boronate?
Answer: Low yields often stem from boronate hydrolysis or catalyst deactivation . Mitigation strategies include:
- Lyophilization : Pre-dry reagents and solvents (e.g., THF over molecular sieves) .
- Catalyst screening : Test air-stable catalysts like PdCl(dtbpf) for moisture tolerance .
- Additives : Use KCO or CsCO to stabilize intermediates and reduce protodeboronation .
Case study : A 56% yield improvement was achieved by switching from Pd(PPh) to Pd(OAc)/SPhos in DME/EtOH .
Advanced: How does the compound’s stability impact experimental design?
Answer: The boronate ester is sensitive to hydrolysis , heat , and protic solvents . Key considerations:
Q. Table 2: Stability Guidelines
| Condition | Stability Outcome | Reference |
|---|---|---|
| Ambient humidity | Decomposes within 24 hours | |
| Dry DCM, N | Stable for >1 week |
Advanced: How can computational modeling predict reactivity in novel reactions?
Answer:
- DFT calculations : Estimate reaction pathways for cross-coupling, focusing on boronate electrophilicity and transition states .
- Hardness parameters (η) : Assess charge transfer using Parr-Pearson theory to predict nucleophilic attack sites (e.g., η = ½(I–A), where I = ionization potential, A = electron affinity) .
- Molecular docking : Simulate interactions in drug discovery contexts (e.g., binding to enzyme active sites) .
Example : A study on related benzoxaboroles used DFT to optimize substituent effects on antiviral activity .
Basic: What are common synthetic byproducts, and how are they resolved?
Answer:
Q. Table 3: Byproduct Identification
| Byproduct | Diagnostic Signal (NMR) | Resolution Method |
|---|---|---|
| Desulfonylated product | Loss of δ ~3.2 ppm (CHSO) | Column chromatography |
| Protodeboronated phenyl | Absence of B signal | Recrystallization |
Advanced: What role does this compound play in medicinal chemistry?
Answer: It serves as a protease inhibitor scaffold or kinase modulator in drug discovery:
- Suzuki intermediates : Couple with heterocyclic partners to generate bioactive molecules (e.g., HCV inhibitors) .
- Sulfonamide pharmacophore : Enhances binding to enzymes via hydrogen bonding (e.g., carbonic anhydrase) .
Case study : A derivative showed efficacy in HCV NS5B inhibition after optimizing boronate positioning .
Advanced: How to resolve contradictions in reaction outcomes between studies?
Answer:
- Reproducibility checks : Verify catalyst lot, solvent purity, and moisture content .
- Data normalization : Compare yields relative to substrate purity (HPLC >95%) .
- Mechanistic studies : Use kinetic isotope effects or isotopic labeling to confirm pathways .
Example : Discrepancies in Pd catalyst performance were traced to residual ligands affecting reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
